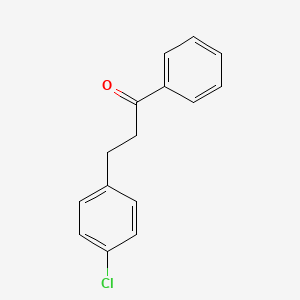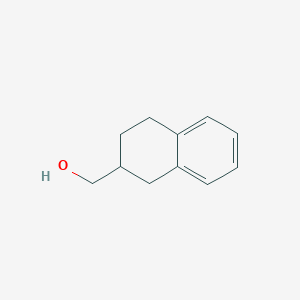
5-Chloro-2,3-diphényl-1H-indole
Vue d'ensemble
Description
5-Chloro-2,3-diphenyl-1H-indole is a chemical compound with the molecular formula C20H14ClN . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,3-diphenyl-1H-indole consists of a benzopyrrole (indole) nucleus with two phenyl groups attached at the 2 and 3 positions, and a chlorine atom attached at the 5 position .
Physical and Chemical Properties Analysis
5-Chloro-2,3-diphenyl-1H-indole is a solid substance at room temperature . It has a molecular weight of 303.79 .
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés d'indole, y compris le "5-Chloro-2,3-diphényl-1H-indole", ont montré un potentiel comme agents antiviraux . Par exemple, les dérivés de 6-Amino-4-substituéalkyl-1H-indole-2-substituécarboxylate ont été rapportés comme ayant une activité inhibitrice contre la grippe A .
Activités Anti-inflammatoires et Analgésiques
Certains dérivés d'indole ont démontré des activités anti-inflammatoires et analgésiques . Par exemple, les composés (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophénylsulfonyl)benzamide et (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide ont montré des activités anti-inflammatoires et analgésiques ainsi qu'un index ulcérogène .
Activité Anticancéreuse
Des dérivés d'indole se sont avérés posséder des propriétés anticancéreuses . L'activité anticancéreuse spécifique du "this compound" n'est pas mentionnée dans la littérature, mais le potentiel anticancéreux général des dérivés d'indole suggère des applications possibles dans ce domaine .
Activité Antioxydante
Les dérivés d'indole sont connus pour leurs activités antioxydantes . Ils peuvent neutraliser les radicaux libres, qui sont nocifs pour notre corps et contribuent au vieillissement et aux maladies .
Activité Antimicrobienne
Les dérivés d'indole ont montré un bon potentiel antimicrobien . Ils peuvent inhiber la croissance ou tuer les micro-organismes, ce qui les rend utiles dans le traitement des maladies infectieuses .
Activité Antidiabétique
Des dérivés d'indole se sont avérés posséder des propriétés antidiabétiques . Ils pourraient être utilisés dans le traitement du diabète .
Mécanisme D'action
Target of Action
5-Chloro-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For instance, some indole derivatives have been shown to exhibit antiviral activity, suggesting they may interfere with viral replication pathways .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, which could suggest favorable adme properties .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chloro-2,3-diphenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
5-Chloro-2,3-diphenyl-1H-indole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, 5-Chloro-2,3-diphenyl-1H-indole can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2,3-diphenyl-1H-indole involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function. Additionally, 5-Chloro-2,3-diphenyl-1H-indole can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2,3-diphenyl-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2,3-diphenyl-1H-indole remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-2,3-diphenyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
5-Chloro-2,3-diphenyl-1H-indole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, contributing to the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of 5-Chloro-2,3-diphenyl-1H-indole within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Additionally, the distribution of 5-Chloro-2,3-diphenyl-1H-indole can be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Chloro-2,3-diphenyl-1H-indole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
5-chloro-2,3-diphenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCDBRAIDXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291588 | |
| Record name | 5-chloro-2,3-diphenyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52598-02-4 | |
| Record name | 52598-02-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2,3-diphenyl-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


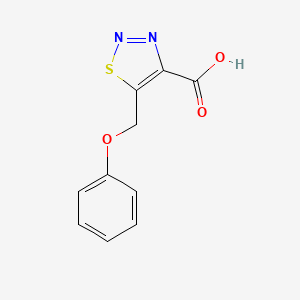
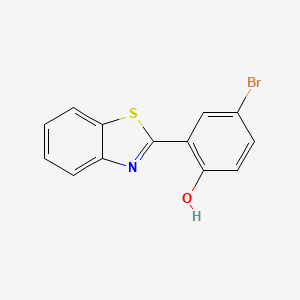

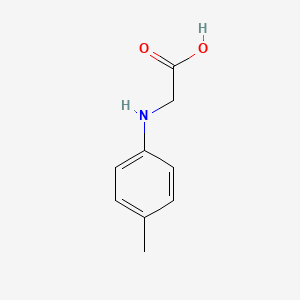
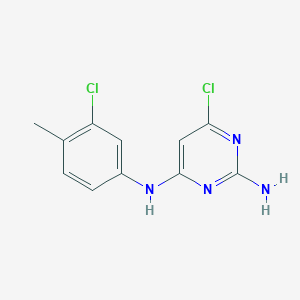

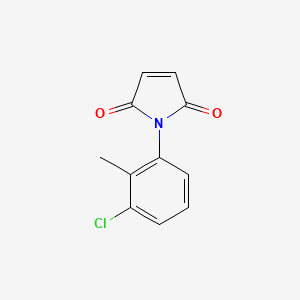
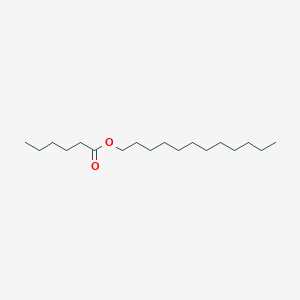

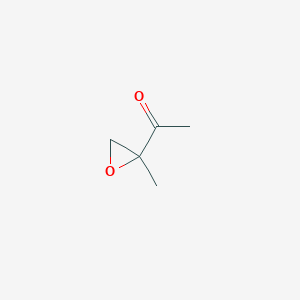
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

